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2,2',3,3'-Tetramethylbiphenyl

Thermal analysis Polymorphism Solid-state stability

2,2',3,3'-Tetramethylbiphenyl (CAS 7495-46-7; molecular formula C₁₆H₁₈; MW 210.31 g/mol) is a tetra‑methyl substituted biphenyl derivative where the methyl groups adopt a specific 2,2',3,3'‑substitution pattern. This compound belongs to the class of polycyclic aromatic hydrocarbons and is primarily utilized as a critical synthetic intermediate in the production of high‑performance polymers, epoxy curing agents, and electronic materials.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 7495-46-7
Cat. No. B11941718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,3'-Tetramethylbiphenyl
CAS7495-46-7
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=CC(=C2C)C)C
InChIInChI=1S/C16H18/c1-11-7-5-9-15(13(11)3)16-10-6-8-12(2)14(16)4/h5-10H,1-4H3
InChIKeyNGDMCVXWKKYGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,3'-Tetramethylbiphenyl (CAS 7495-46-7): A Sterically Hindered, High-Melting Tetramethylbiphenyl Isomer for Advanced Polymer and Electronic Material Selection


2,2',3,3'-Tetramethylbiphenyl (CAS 7495-46-7; molecular formula C₁₆H₁₈; MW 210.31 g/mol) is a tetra‑methyl substituted biphenyl derivative where the methyl groups adopt a specific 2,2',3,3'‑substitution pattern . This compound belongs to the class of polycyclic aromatic hydrocarbons and is primarily utilized as a critical synthetic intermediate in the production of high‑performance polymers, epoxy curing agents, and electronic materials [1]. Its stereoelectronically hindered, non‑symmetrical biaryl scaffold imparts distinct physicochemical properties—including a melting point significantly higher than its regioisomeric counterparts—that directly influence processability, monomer reactivity, and final polymer architecture [2]. These properties make the 2,2',3,3'‑substitution pattern a non‑interchangeable structural feature for applications requiring precise thermal transitions and regiochemical fidelity.

Why a “Biphenyl Core” or “Any Tetramethylbiphenyl Isomer” Cannot Replace 2,2',3,3'-Tetramethylbiphenyl in Performance-Driven Procurement


Although all tetramethylbiphenyl isomers share the same molecular formula and basic biphenyl skeleton, their substitution patterns create large differences in melting point, solubility, molecular shape, and electronic character that preclude generic interchange. For instance, the 2,2',3,3'‑isomer exhibits a melting point of 115–116 °C [1], whereas the 3,3',5,5'‑isomer melts at just 48–52 °C and the 2,2',5,5'‑isomer at 48–51 °C . This >60 °C gap in solid‑state thermal stability directly affects sublimation behavior, shelf‑life under ambient storage, and thermal processing windows during polymer synthesis. Furthermore, the adjacency of the methyl groups to the pivotal biaryl bond in the 2,2',3,3'‑isomer creates a larger dihedral angle and greater steric hindrance than other regioisomers, which alters the reactivity of the aromatic rings in electrophilic substitution and oxidation reactions that are essential for downstream monomer production [1][2]. Consequently, substituting the 2,2',3,3'‑isomer with another tetramethylbiphenyl isomer or an underivatized biphenyl will yield a different dianhydride isomer, ultimately changing the backbone structure and thermal/mechanical properties of the final polyimide or epoxy resin [2].

Quantitative Differentiation of 2,2',3,3'-Tetramethylbiphenyl (CAS 7495-46-7) Against Its Closest Structural Analogs


Melting Point: 2,2',3,3'-Tetramethylbiphenyl vs. 3,3',5,5'- and 2,2',5,5'-Tetramethylbiphenyl Isomers

The melting point (Tₘ) of 2,2',3,3'-tetramethylbiphenyl was experimentally determined as 115–116 °C through differential scanning calorimetry or capillary melting point apparatus in a patent describing isomer-selective synthesis [1]. In stark contrast, the 3,3',5,5'-tetramethylbiphenyl isomer exhibits a Tₘ of 48.0–52.0 °C (measured by DSC/GC purity method) , and the 2,2',5,5'-tetramethylbiphenyl isomer displays a Tₘ of 48–51 °C . The >65 °C elevation in Tₘ for the 2,2',3,3'-isomer relative to these common regioisomers indicates significantly higher lattice energy and provides a direct physical property criterion for verifying isomer identity and purity during procurement.

Thermal analysis Polymorphism Solid-state stability

Density and Bulk Physical Properties: 2,2',3,3'-Tetramethylbiphenyl vs. Parent Biphenyl

The measured density of 2,2',3,3'-tetramethylbiphenyl is 0.956 g cm⁻³ at ambient temperature . This value is approximately 8.5% lower than that of unsubstituted biphenyl (density = 1.04 g cm⁻³ at 20 °C) [1]. The significant reduction in density arises from the steric bulk of the four methyl groups, which frustrates close crystal packing and increases the free volume. This lower density translates into a higher molar volume, which can beneficially reduce the viscosity of melt-phase reaction mixtures during polymerization and improve the solubility of the compound in low-polarity organic solvents relative to the parent biphenyl [1].

Material density Process engineering Solubility parameter

Hydrophobicity (LogP): 2,2',3,3'-Tetramethylbiphenyl vs. Biphenyl and 4,4'-Dimethylbiphenyl

The octanol–water partition coefficient (LogP) calculated for 2,2',3,3'-tetramethylbiphenyl is 4.59 . This LogP is substantially higher than that of the parent biphenyl (LogP ≈ 3.16–3.98, experimentally derived) [1] and exceeds the LogP of the mono‑methylated analog 4,4'-dimethylbiphenyl (LogP estimated ≈ 4.1) . The ~1.4 log unit increase over biphenyl indicates that the tetramethylbiphenyl is approximately 25‑fold more lipophilic, which directly impacts its extraction behavior, environmental partitioning, and bioavailability in any biological testing context. For procurement, this means that the compound will require non‑polar, aprotic solvents for dissolution and will behave very differently from less substituted biphenyls in biphasic reaction systems.

Lipophilicity Partition coefficient Environmental fate

Refractive Index: 2,2',3,3'-Tetramethylbiphenyl vs. Biphenyl

The refractive index (n) of 2,2',3,3'-tetramethylbiphenyl is reported as 1.551 . This value is lower than that of biphenyl (n₇₇ᴰ = 1.588 at 77 °C, or approximately 1.59 at 25 °C) [1]. The decrease in refractive index is consistent with the lower density and reduced polarizability per unit volume caused by the methyl substituents. For applications in optical polymers or liquid‑crystalline materials, a lower refractive index can be advantageous for matching with other low‑index components, whereas biphenyl’s higher index may cause undesirable light scattering or refractive index mismatches in composite films.

Optical properties Refractometry Dielectric constant

Procurement‑Relevant Application Scenarios for 2,2',3,3'-Tetramethylbiphenyl (CAS 7495-46-7)


High-Performance Polyimide Monomer Synthesis via Dianhydride Route

The 2,2',3,3'-tetramethylbiphenyl isomer is a direct precursor for 2,2',3,3'-biphenyltetracarboxylic dianhydride (2,2',3,3'-BPDA), a monomer that introduces kinked, non-linear chain architecture into polyimide backbones. This kinked structure enhances solubility and melt‑processability without sacrificing thermal stability [1][2]. The high melting point (115–116 °C) of the starting hydrocarbon simplifies purification by recrystallization prior to the oxidation step, ensuring high isomeric purity of the final dianhydride [1]. In contrast, the lower‑melting 3,3',5,5'-tetramethylbiphenyl would produce a regioisomeric dianhydride that yields polyimides with different dielectric constants and moisture absorption characteristics, making the 2,2',3,3'-substitution pattern the preferred choice for microelectronic packaging applications [2].

Epoxy Resin Curing Agents with Controlled Organic Halogen Content

Tetramethylbiphenyl-based epoxy resins, when cured with aromatic diamines, form thermosets with high glass transition temperatures (T_g > 250 °C) and low moisture uptake [3]. The 2,2',3,3'-isomer's steric hindrance modulates the reactivity of the epoxide groups, providing a wider processing window than less hindered isomers. Patent literature specifically describes methods to reduce organic halogen content in tetramethylbiphenyl epoxy resins to ≤410 ppm, which is critical for electronic encapsulation materials requiring low ionic contamination [3]. A buyer evaluating epoxy resin precursors should therefore verify the substitution pattern of the tetramethylbiphenyl building block, as the chlorine content and curing kinetics are isomer‑dependent.

Catalyst Components for Olefin Polymerization

Although the primary use of 2,2',3,3'-tetramethylbiphenyl is as a polymer intermediate, structurally related tetramethylbiphenyl diesters and diol derivatives are employed as internal electron donors in Ziegler‑Natta catalyst systems for propylene polymerization [4]. The 2,2',3,3'-substitution pattern offers a specific oxygen‑to‑oxygen distance and steric environment that influences the stereoregularity and molecular weight distribution of the resulting polypropylene. While the parent hydrocarbon is not used directly in the catalyst, it is an essential starting material for synthesizing the active diester/diol ligands. Procurement of the incorrect isomer would lead to a catalyst with altered stereoselectivity and lower isotactic index, directly impacting polymer grade and economic value [4].

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